(1R,5S)-8-((E)-styrylsulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane
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Overview
Description
(1R,5S)-8-((E)-styrylsulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both a bicyclic framework and a styrylsulfonyl group contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-8-((E)-styrylsulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. One common approach is the intramolecular [3 + 2] nitrone cycloaddition reaction, which allows for the regio- and diastereoselective formation of the bicyclic scaffold . This method involves the reaction of vinylogous carbonates with N-substituted hydroxylamine hydrochlorides under controlled conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and sustainable synthesis are often applied. Flow microreactor systems can be employed to enhance the efficiency and scalability of the synthesis process . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-8-((E)-styrylsulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the sulfonyl group or other functional moieties.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the bicyclic framework.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfoxides or other reduced forms of the compound.
Scientific Research Applications
(1R,5S)-8-((E)-styrylsulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for investigating biological activity and potential therapeutic effects.
Medicine: Research into its pharmacological properties could lead to the development of new drugs or therapeutic agents.
Mechanism of Action
The mechanism of action of (1R,5S)-8-((E)-styrylsulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially modulating biological pathways. The styrylsulfonyl group can participate in various chemical interactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.3.0]octanes: These compounds share a similar bicyclic framework but differ in the arrangement of atoms and functional groups.
Other Styrylsulfonyl Derivatives: Compounds with similar functional groups but different core structures can provide insights into the unique properties of (1R,5S)-8-((E)-styrylsulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane.
Uniqueness
The combination of a bicyclic structure with a styrylsulfonyl group makes this compound unique. This structural arrangement imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .
Properties
IUPAC Name |
8-[(E)-2-phenylethenyl]sulfonyl-3-oxa-8-azabicyclo[3.2.1]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3S/c16-19(17,9-8-12-4-2-1-3-5-12)15-13-6-7-14(15)11-18-10-13/h1-5,8-9,13-14H,6-7,10-11H2/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLLAUPWBUVQRNE-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COCC1N2S(=O)(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2COCC1N2S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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